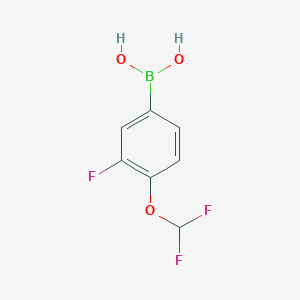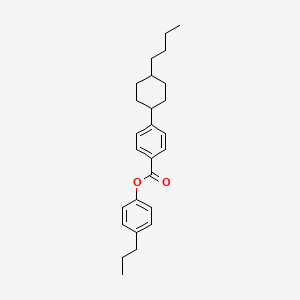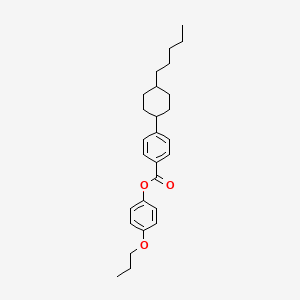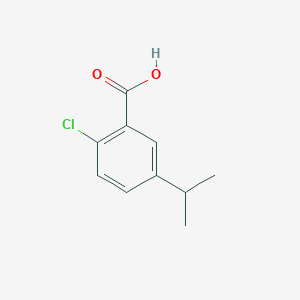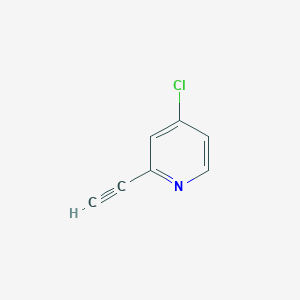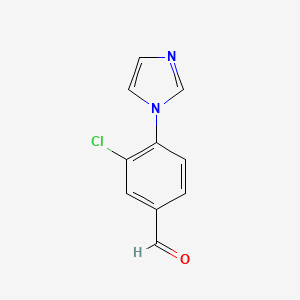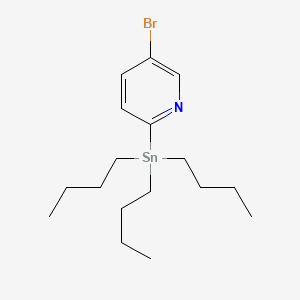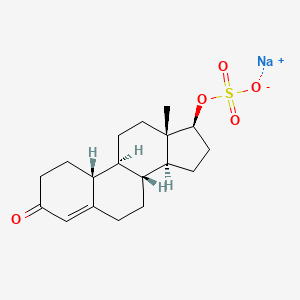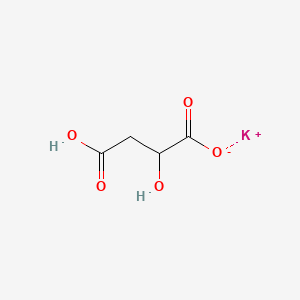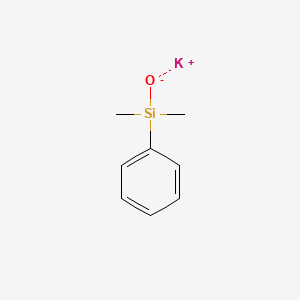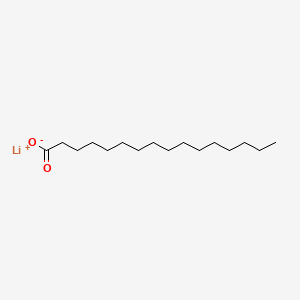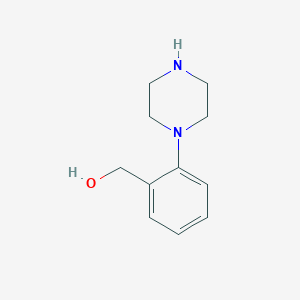
2-(1-Piperazinyl)benzylalcohol
Vue d'ensemble
Description
2-(1-Piperazinyl)benzylalcohol , also known as 2-(1-Piperazinyl)benzenemethanol , is a chemical compound with the molecular formula C₁₁H₁₆N₂O . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties. Piperazines, in general, are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
Several synthetic methods have been developed to obtain functionalized piperazines. Notably, recent advances focus on C–H functionalization of the carbon atoms in the piperazine ring. These methods allow for the introduction of substituents beyond the nitrogen positions, enhancing the structural diversity of piperazines .
One such approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts , leading to protected piperazines. Additionally, the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts has been explored. These methods provide access to various functionalized piperazines .
Molecular Structure Analysis
The molecular structure of 2-(1-Piperazinyl)benzylalcohol consists of a benzyl group attached to a piperazine ring via an alcohol functional group. The two nitrogen atoms in the piperazine ring contribute to its pharmacological properties by serving as hydrogen bond donors/acceptors .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including oxidation, reduction, and substitution. For instance, it may undergo oxidation to form an aldehyde or carboxylic acid derivative. Additionally, it can react with electrophiles or nucleophiles at different positions on the benzyl or piperazine moieties .
Safety And Hazards
Propriétés
IUPAC Name |
(2-piperazin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQWOCMZRVUREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622297 | |
| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)benzyl alcohol | |
CAS RN |
321909-01-7 | |
| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

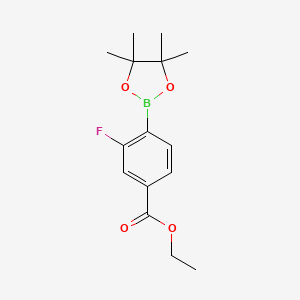
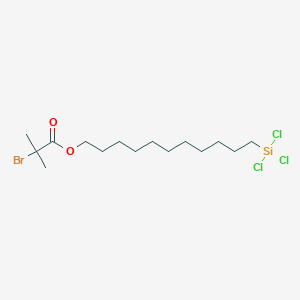
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)
